Linolenic acid

Catalog No.
S619468
CAS No.
463-40-1
M.F
C18H30O2
M. Wt
278.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linolenic acid

CAS Number

463-40-1

Product Name

Linolenic acid

IUPAC Name

(9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-

InChI Key

DTOSIQBPPRVQHS-PDBXOOCHSA-N

SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)O

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)

Synonyms

alpha Linolenic Acid, alpha Linolenic Acid, Ammonium Salt, alpha Linolenic Acid, Calcium Salt, alpha Linolenic Acid, Lithium Salt, alpha Linolenic Acid, Magnesium Salt, alpha Linolenic Acid, Potassium Salt, alpha Linolenic Acid, Sodium Salt, alpha Linolenic Acid, Zinc Salt, alpha-Linolenic Acid, alpha-Linolenic Acid, (E,E,E)-Isomer, alpha-Linolenic Acid, (E,E,Z)-Isomer, alpha-Linolenic Acid, (E,Z,E)-Isomer, alpha-Linolenic Acid, (E,Z,Z)-Isomer, alpha-Linolenic Acid, (Z,E,E)-Isomer, alpha-Linolenic Acid, (Z,E,Z)-Isomer, alpha-Linolenic Acid, (Z,Z,E)-Isomer, alpha-Linolenic Acid, Ammonium Salt, alpha-Linolenic Acid, Calcium Salt, alpha-Linolenic Acid, Lithium Salt, alpha-Linolenic Acid, Magnesium Salt, alpha-Linolenic Acid, Potassium Salt, alpha-Linolenic Acid, Sodium Salt, alpha-Linolenic Acid, Tin(2+) Salt, alpha-Linolenic Acid, Zinc Salt, Linolenate, Linolenic Acid

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O

Precursor for Other Essential Fatty Acids:

Linolenic acid comes in two main forms:

  • Alpha-linolenic acid (ALA): This form is found in plant sources like flaxseed, chia seeds, and walnuts . While the body can convert ALA to other essential fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), the conversion rate is limited .
  • Gamma-linolenic acid (GLA): This form is less common and found in some plant oils like evening primrose oil and borage seed oil .

Researchers use ALA and GLA to study their role in the body's production of these essential fatty acids, which are crucial for various functions like brain development and heart health .

Potential Anti-inflammatory Effects:

Linolenic acid, particularly GLA, has been explored for its potential anti-inflammatory properties. Studies suggest it might modulate the production of inflammatory mediators called eicosanoids .

Researchers are investigating the potential of linolenic acid in managing inflammatory conditions like rheumatoid arthritis, atopic dermatitis, and certain cardiovascular diseases . However, further research is needed to confirm its efficacy and determine optimal dosages for therapeutic purposes.

Skin Barrier Function and Repair:

Linolenic acid plays a role in maintaining the skin's barrier function, which helps prevent water loss and protects against harmful substances . Researchers are investigating the potential use of topical linolenic acid in promoting skin barrier repair and wound healing .

Linolenic acid, specifically alpha-linolenic acid, is a polyunsaturated fatty acid with the chemical formula C18H30O2C_{18}H_{30}O_{2}. It is classified as an omega-3 fatty acid, characterized by three cis double bonds located at the third, sixth, and ninth carbon atoms from the methyl end of the fatty acid chain. This structure distinguishes it from other fatty acids, such as linoleic acid, which is an omega-6 fatty acid. Linolenic acid is primarily sourced from various plant oils, such as flaxseed oil, chia seed oil, and hemp oil, making it an essential dietary component for humans due to its role in various metabolic processes .

The mechanism of action of ALA is still under investigation, but its potential health benefits are likely due to several factors:

  • Modulation of Inflammatory Processes: ALA may compete with arachidonic acid, a precursor to inflammatory mediators, leading to reduced inflammation.
  • Cell Signaling: ALA metabolites might influence cellular signaling pathways involved in gene expression and cell function.
  • Direct Effects on Gene Expression: ALA may directly regulate the expression of genes involved in fat metabolism and inflammation.

  • Oxidation: Linolenic acid is prone to oxidation, particularly in the presence of oxygen. This process can lead to the formation of hydroperoxides and other oxidation products. The autoxidation mechanism involves free radical reactions that can result in the degradation of the fatty acid .
  • Hydrogenation: Under hydrogenation conditions, linolenic acid can be converted into more saturated fats. This process is often employed in food processing to improve oil stability .
  • Eicosanoid Synthesis: Linolenic acid serves as a precursor to longer-chain polyunsaturated fatty acids such as eicosapentaenoic acid and docosahexaenoic acid through enzymatic pathways involving desaturase enzymes .

Linolenic acid plays a crucial role in human health:

  • Cardiovascular Health: As an omega-3 fatty acid, it contributes to heart health by reducing inflammation and lowering blood pressure.
  • Neuroprotective Effects: It is involved in brain function and development, potentially aiding in cognitive health and reducing the risk of neurodegenerative diseases.
  • Skin Health: Topical applications of linolenic acid have shown benefits in improving skin barrier function and reducing acne .

Linolenic acid can be synthesized through various methods:

  • Extraction from Plant Sources: The most common method involves extracting oils from seeds such as flaxseed or chia seeds.
  • Chemical Synthesis: Laboratory synthesis can be achieved through multi-step organic reactions starting from simpler organic compounds.
  • Biotechnological Approaches: Microbial fermentation processes are also being explored to produce linolenic acid efficiently using genetically modified organisms .

Linolenic acid has diverse applications:

  • Nutritional Supplements: It is widely used in dietary supplements for its health benefits.
  • Food Industry: Employed as a functional ingredient in various food products due to its nutritional properties.
  • Cosmetics: Its moisturizing and anti-inflammatory properties make it popular in skincare formulations .

Research indicates that linolenic acid interacts with various biological systems:

  • Metabolic Pathways: Studies show that linolenic acid influences metabolic pathways related to inflammation and lipid metabolism.
  • Drug Interactions: It may affect the pharmacokinetics of certain drugs by altering lipid profiles in the body, necessitating further investigation into its interactions with medications .

Linolenic acid shares similarities with several other fatty acids, notably:

CompoundTypeDouble BondsUnique Features
Linoleic AcidOmega-6 Fatty Acid2Precursor to arachidonic acid; involved in inflammatory responses
Gamma-Linolenic AcidOmega-6 Fatty Acid3Found in evening primrose oil; has anti-inflammatory properties
Eicosapentaenoic AcidOmega-3 Fatty Acid5Found in fish oils; known for cardiovascular benefits
Docosahexaenoic AcidOmega-3 Fatty Acid6Critical for brain health; found in algae and fish oils

Linolenic acid is unique due to its specific structure and role as an essential fatty acid that must be obtained through diet. Its distinct position within the omega-3 family highlights its importance in human nutrition compared to other fatty acids .

Physical Description

Linolenic acid is a clear colorless liquid. (NTP, 1992)
Liquid, Other Solid
Colorless liquid; [Merck Index]
Liquid

XLogP3

5.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

278.224580195 g/mol

Monoisotopic Mass

278.224580195 g/mol

Boiling Point

446 °F at 17 mmHg (NTP, 1992)

Flash Point

greater than 235 °F (NTP, 1992)

Heavy Atom Count

20

Density

0.9164 at 68 °F (NTP, 1992) - Less dense than water; will float

LogP

6.46
6.46 (LogP)
6.46

Appearance

Unit:500 mgSolvent:nonePurity:99%Physical liquid

Melting Point

11.7 °F (NTP, 1992)
-16.5 °C

UNII

0RBV727H71

Related CAS

29857-63-4
22333-90-0 (calcium salt)
38660-45-6 (potassium salt)
85392-75-2 (tin(2+) salt)
94138-91-7 (lithium salt)
822-18-4 (sodium salt/solvate)

GHS Hazard Statements

Aggregated GHS information provided by 2183 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1903 of 2183 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 280 of 2183 companies with hazard statement code(s):;
H317 (80.71%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (18.21%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For nutritional supplementation and for treating dietary shortage or imbalance.

Pharmacology

Alpha Linolenic Acid (ALA) is an 18-carbon polyunsaturated fatty acid with three double bonds. It is also called an omega-3 fatty acid, and is essential for all mammals. Alpha-linolenic acid (or omega 3 fatty acid) intake can decrease the risk of cardiovascular diseases by 1) preventing arrhythmias that can lead to sudden cardiac death, 2) decreasing the risk of thrombosis (blood clot formation) that can lead to heart attack or stroke, 3) decreasing serum triglyceride levels, 4) slowing the growth of atherosclerotic plaque, 5) improving vascular endothelial function, 6) lowering blood pressure slightly, and 7) decreasing inflammation. ALA deficiencies can lead to visual problems and sensory neuropathy. Scaly and hemorrhagic skin or scalp inflammations may also develop.
Linolenic Acid is an essential fatty acid belonging to the omega-3 fatty acids group. It is highly concentrated in certain plant oils and has been reported to inhibit the synthesis of prostaglandin resulting in reduced inflammation and prevention of certain chronic diseases.

Mechanism of Action

Alpha Linolenic Acid or ALA is considered an essential fatty acid because it is required for human health, but cannot be synthesized by humans. It is in fact a plant-derived fatty acid. Humans can synthesize other omega-3 fatty acids from ALA, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). EPA is a precursor of the series-3 prostaglandins, the series-5 leukotrienes and the series-3 thromboxanes. These eicosanoids have anti-inflammatory and anti-atherogenic properties. ALA metabolites may also inhibit the production of the pro-inflammatory eicosanoids, prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), as well as the pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). Omega-3 fatty acids like ALA and its byproducts can modulate the expression of a number of genes, including those involved with fatty acid metabolism and inflammation. They regulate gene expression through their effects on the activity of transcription factors including NF-kappa B and members of the peroxisome proliferator-activated receptor (PPAR) family. Incorporation of ALA and its metabolites in cell membranes can affect membrane fluidity and may play a role in anti-inflammatory activity, inhibition of platelet aggregation and possibly in anti-proliferative actions of ALA. ALA is first metabolized by delta6 desaturease into steridonic acid.

Vapor Pressure

0.05 mmHg at 257 °F (NTP, 1992)
0.00000054 [mmHg]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

463-40-1
68424-45-3

Wikipedia

Alpha-linolenic acid
Octadeca-9,12,15-trienoic acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Cosmetics -> Cleansing; Skin conditioning; Antistatic; Hair conditioning; Emollient; Surfactant

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Plastics Product Manufacturing
Paper Manufacturing
Miscellaneous Manufacturing
9,12,15-Octadecatrienoic acid, (9Z,12Z,15Z)-: ACTIVE

Dates

Modify: 2023-08-15
1. G. Burdge and S. Wootton “Conversion of _x0001_-linolenic acid to eicosapentaenoic, docosapentaenoic and docosahexaenoic acids in young women” BritishJournal of Nutrition, Vol. 88 pp. 411-420, 20022. M. Lorgeril et al. “Mediterranean alpha-linolenic acid-rich diet in secondary prevention of coronary heart disease” The Lancet, Vol. 343(8911) pp. 1454-1459, 19943. J. Bourre et al. “The Effects of Dietary a-LJnolenic Acid on the Composition of Nerve Membranes, Enzymatic Activity, Amplitude ofElectrophysiological Parameters, Resistance to Poisons and Performance of Learning Tasks in Rats” American Institute of Nutrition, Vol. 119(12) pp. 1880-1892, 1989

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